Product packaging for Iso-acyclovir(Cat. No.:)

Iso-acyclovir

Cat. No.: B13424030
M. Wt: 225.20 g/mol
InChI Key: WLGPYGDPBSTDIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Iso-acyclovir (CAS 374697-95-7), with the molecular formula C8H11N5O3 and a molecular weight of 225.20 g/mol, is a chemical compound closely related to Acyclovir, a well-established antiviral medication . Acyclovir is a deoxynucleoside analogue that acts as a specific inhibitor of herpesvirus DNA polymerase . Its mechanism of action involves selective activation by viral thymidine kinase, followed by incorporation into the viral DNA chain, which ultimately terminates chain elongation and inactivates the viral DNA polymerase . As an analogue of Acyclovir, this compound is of significant interest in pharmaceutical research for studying antiviral mechanisms, metabolic pathways, and the synthesis of novel antiviral agents . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human use. Every batch is accompanied by comprehensive analytical data, including Certificate of Analysis (CoA), 1H-NMR, Mass Spectrometry, and HPLC, to ensure the highest standards of quality and purity for your research requirements .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N5O3 B13424030 Iso-acyclovir

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11N5O3

Molecular Weight

225.20 g/mol

IUPAC Name

6-amino-9-(2-hydroxyethoxymethyl)-1H-purin-2-one

InChI

InChI=1S/C8H11N5O3/c9-6-5-7(12-8(15)11-6)13(3-10-5)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15)

InChI Key

WLGPYGDPBSTDIX-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(NC(=O)N=C2N1COCCO)N

Origin of Product

United States

Molecular Mechanisms of Antiviral Action of Acyclic Nucleoside Isomers

Inhibition of Viral DNA Polymerase and DNA Chain Termination

The antiviral activity of iso-acyclovir (B1145715) triphosphate culminates in the disruption of viral DNA synthesis through a dual mechanism: competitive inhibition of the viral DNA polymerase and termination of the growing viral DNA chain. vulcanchem.comnih.govduchefa-biochemie.com

This compound triphosphate is a structural analog of deoxyguanosine triphosphate (dGTP), a natural building block of DNA. vulcanchem.comrndsystems.com Due to this structural similarity, this compound triphosphate competes with dGTP for the active site of the viral DNA polymerase. nih.govrndsystems.com The viral DNA polymerase has a significantly higher affinity for this compound triphosphate than the host cellular DNA polymerase, contributing further to the drug's selectivity. patsnap.com This competitive inhibition effectively slows down the rate of viral DNA replication. nih.gov

In addition to being a competitive inhibitor, this compound triphosphate also acts as a substrate for the viral DNA polymerase and is incorporated into the growing viral DNA strand. nih.govduchefa-biochemie.com However, unlike the natural dGTP, this compound lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming nucleotide. duchefa-biochemie.com This structural feature makes it an obligate chain terminator; once incorporated, no further nucleotides can be added, and the elongation of the viral DNA is halted. vulcanchem.comduchefa-biochemie.com The terminated DNA chain with the incorporated drug then effectively traps the viral DNA polymerase, leading to its irreversible inactivation. duchefa-biochemie.com

Molecular Basis of Viral Selectivity and Specificity of Analogs

The remarkable selectivity and specificity of acyclic nucleoside isomers like this compound are rooted in the distinct molecular interactions with viral enzymes. nih.govmums.ac.ir The primary basis for this selectivity lies in the initial phosphorylation step, which is almost exclusively carried out by the viral thymidine (B127349) kinase in infected cells. nih.govmums.ac.ir This ensures that the active triphosphate form of the drug accumulates to high concentrations only where it is needed, thereby minimizing toxicity to uninfected host cells. nih.gov

Furthermore, the viral DNA polymerase exhibits a much greater affinity for the triphosphate form of these analogs compared to the host's cellular DNA polymerases. patsnap.com This preferential binding enhances the inhibitory effect on viral replication while having a negligible impact on the host cell's own DNA synthesis. The combination of selective activation and preferential inhibition of viral enzymes forms the molecular foundation for the high therapeutic index of compounds like this compound. nih.govpatsnap.com

FeatureViral ComponentHost Cellular ComponentBasis of Selectivity
Initial Phosphorylation High affinity of viral thymidine kinaseLow affinity of cellular thymidine kinaseSelective activation in infected cells. nih.govmums.ac.ir
DNA Polymerase Inhibition High affinity of viral DNA polymerase for the triphosphate analogLow affinity of cellular DNA polymerase for the triphosphate analogPreferential inhibition of viral DNA synthesis. patsnap.com

This table summarizes the key factors contributing to the viral selectivity of acyclic nucleoside isomers.

Comparative Molecular Mechanistic Analysis of this compound with Acyclovir (B1169)

Acyclovir, a guanosine (B1672433) analogue, is a cornerstone of antiviral therapy, particularly against herpes simplex virus (HSV) and varicella-zoster virus (VZV). patsnap.comijdvl.com Its efficacy hinges on its selective conversion into an active triphosphate form within virus-infected cells, which then disrupts viral DNA replication. patsnap.comoup.com this compound, an isomer of acyclovir, shares a similar fundamental mechanism of action but with subtle distinctions that are critical for its primary application as an internal standard in pharmacokinetic studies. vulcanchem.com

The antiviral action of both acyclovir and this compound is initiated by their phosphorylation. This crucial first step is catalyzed by a virus-encoded enzyme, thymidine kinase (TK). patsnap.comoup.com This viral TK is significantly more efficient at phosphorylating these nucleoside analogues than the corresponding cellular enzymes, leading to a higher concentration of the monophosphate form in infected cells compared to uninfected cells. oup.comnih.gov This selective activation is a key factor in the low toxicity of these compounds to normal host cells. oup.com

Following the initial phosphorylation by viral TK, cellular kinases further phosphorylate the monophosphate derivative to its diphosphate (B83284) and subsequently its active triphosphate form. patsnap.compharmgkb.org For acyclovir, this results in the formation of acyclovir triphosphate (ACV-TP). wikipedia.org Similarly, this compound is converted to this compound triphosphate.

The active triphosphate metabolites of both compounds act as competitive inhibitors of viral DNA polymerase. oup.comvulcanchem.com They mimic the natural substrate, deoxyguanosine triphosphate (dGTP), and compete for incorporation into the growing viral DNA chain. patsnap.comvulcanchem.com The incorporation of either acyclovir triphosphate or this compound triphosphate into the viral DNA leads to chain termination. This is because both molecules lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting the elongation of the DNA strand and effectively stopping viral replication. patsnap.comoup.com

Furthermore, the triphosphate forms of these analogues exhibit a significantly higher affinity for viral DNA polymerase than for the host cell's DNA polymerase. patsnap.comoup.com This preferential binding further contributes to their selective antiviral activity, minimizing interference with the host's cellular DNA synthesis. oup.com

While the core antiviral mechanism is conserved between acyclovir and this compound, the primary utility of this compound lies in its use as a deuterated internal standard for the quantification of acyclovir in biological samples. vulcanchem.com The substitution of hydrogen with deuterium (B1214612) atoms in this compound results in a higher molecular weight, which allows for its distinct detection in mass spectrometry analysis. vulcanchem.com This isotopic labeling does not significantly alter its chemical properties or its affinity for the viral enzymes, preserving its inhibitory potency while enabling accurate measurement of acyclovir concentrations in research and clinical settings. vulcanchem.com

Table 1: Comparative Molecular Mechanisms of Acyclovir and this compound

FeatureAcyclovirThis compound
Initial Activation Phosphorylation by viral thymidine kinase to monophosphate form. patsnap.comoup.comMimics acyclovir's mechanism, undergoing phosphorylation by viral thymidine kinase. vulcanchem.com
Subsequent Phosphorylation Converted to diphosphate and then active triphosphate (ACV-TP) by host cell kinases. patsnap.compharmgkb.orgConverted to its active triphosphate form by cellular kinases.
Mechanism of Action ACV-TP competitively inhibits viral DNA polymerase and acts as a chain terminator upon incorporation into viral DNA. oup.comwikipedia.orgThe triphosphate form competes with dGTP and causes DNA chain termination upon incorporation. vulcanchem.com
Enzyme Affinity ACV-TP has a much higher affinity for viral DNA polymerase than for cellular DNA polymerase. oup.comIsotopic substitution has minimal effect on binding affinity to viral enzymes, preserving inhibitory potency. vulcanchem.com
Primary Application Antiviral therapeutic agent for HSV and VZV infections. ijdvl.comPrimarily used as a deuterated internal standard for quantifying acyclovir in biological matrices. vulcanchem.com

Preclinical Antiviral Efficacy Studies of Iso Acyclovir and Its Analogs

In Vitro Antiviral Activity Assessments

Determination of Effective Concentrations (e.g., EC50)

The primary mechanism of action for acyclovir (B1169) and its isomers involves the inhibition of viral DNA polymerase. This action is dependent on the phosphorylation of the compound by viral thymidine (B127349) kinase (TK), which converts it into a monophosphate form. Cellular enzymes then further phosphorylate it to the active triphosphate form, which competes with deoxyguanosine triphosphate (dGTP) and terminates the viral DNA chain upon incorporation.

Prodrugs of acyclovir, such as phosphoramidate (B1195095) ProTides, have been synthesized to bypass the initial viral TK-dependent activation step. Some of these ProTide isomers have demonstrated superior antiviral efficacy against wild-type HSV-1 compared to acyclovir itself. acs.orgresearchgate.net For example, three out of four single isomers of a phosphoramidate ProTide of acyclovir showed enhanced viral yield reduction compared to acyclovir at the same concentration. acs.org

Activity against Herpes Simplex Virus Types 1 and 2 (HSV-1, HSV-2)

Studies on N-substituted derivatives of acyclovir have shown that modifications to the guanine (B1146940) base can influence antiherpetic activity. For example, monomethylation at position 1 (compound 2) and the formation of a tricyclic derivative (compound 5) resulted in a marked antiherpetic activity against both HSV-1 and HSV-2, with a selectivity at least as great as, if not greater than, that of acyclovir. nih.gov

A study on phosphoramidate ProTides of acyclovir revealed that certain single isomers exhibited superior antiviral activity against wild-type HSV-1 compared to the parent acyclovir. acs.orgresearchgate.net Specifically, at a concentration of 200 μM, three isomers (20a, 24a, and 24b) showed a greater reduction in viral yield than acyclovir. Isomer 24a completely reduced the viral yield. acs.org These ProTides were also found to be active against acyclovir-resistant HSV-2 strains. nih.gov

Another analog, seleno-acyclovir (4a), where the ether oxygen is replaced by selenium, demonstrated potent activity against HSV-1 and HSV-2 with EC50 values of 1.47 µM and 6.34 µM, respectively, without showing cytotoxicity up to 100 µM. mdpi.com

Table 1: In Vitro Antiviral Activity of Acyclovir Analogs against HSV-1 and HSV-2

Compound Virus EC50 (µM) Cytotoxicity Source
Acyclovir HSV-1 0.85 - medchemexpress.com
Acyclovir HSV-2 0.86 - medchemexpress.com
Seleno-acyclovir (4a) HSV-1 1.47 Not cytotoxic up to 100 µM mdpi.com
Seleno-acyclovir (4a) HSV-2 6.34 Not cytotoxic up to 100 µM mdpi.com
Phosphoramidate ProTide Isomer 24a Wild-type HSV-1 Complete viral yield reduction at 200 µM - acs.org

Activity against Varicella Zoster Virus (VZV)

Information regarding the specific activity of iso-acyclovir (B1145715) against Varicella Zoster Virus (VZV) is limited in the available literature. However, the activity of acyclovir itself against VZV is well-established, although it is generally less potent against VZV than against HSV. The development of acyclovir analogs often includes testing against VZV. For instance, certain N-substituted derivatives of acyclovir have shown inhibitory activity against VZV. researchgate.net

Activity against Other DNA Viruses (e.g., CyHV-3, HCMV, Vaccinia)

The spectrum of activity for acyclovir analogs has been explored against other DNA viruses. A study on a tricyclic derivative of acyclovir, an N2-etheno compound with a ganciclovir-type side chain, demonstrated inhibitory activity against human cytomegalovirus (HCMV). researchgate.netresearchgate.net

Seleno-acyclovir analogs, specifically 2,6-diaminopurine (B158960) derivatives (4e–g), have shown significant anti-HCMV activity, suggesting they may act as prodrugs of seleno-ganciclovir. mdpi.com

Regarding Cyprinid herpesvirus 3 (CyHV-3), a study reported that acyclovir has a limited effect. frontiersin.org There is no specific data available for the activity of this compound against CyHV-3 or vaccinia virus in the reviewed literature.

Efficacy in Animal Models of Viral Infection

Mouse Models of Herpes Simplex Virus Infection

While specific in vivo efficacy data for a compound explicitly identified as "this compound" is not detailed in the available scientific literature, studies on acyclovir analogs provide insights into their potential efficacy in animal models.

One study evaluated the efficacy of an N-7-substituted acyclic nucleoside analog, 2-amino-7-[(1,3-dihydroxy-2-propoxy)methyl]purine (S2242), in several mouse models of herpesvirus infections. nih.gov This compound was found to be more effective than acyclovir when administered subcutaneously in a mouse model of HSV-1-induced mortality. nih.gov Furthermore, when applied topically to hairless mice intracutaneously infected with HSV-2, S2242 was also more effective than acyclovir. nih.gov In a model using SCID (severe combined immune deficient) mice infected with a thymidine kinase-deficient HSV-1 strain, S2242 provided complete protection against mortality, whereas acyclovir had little to no protective effect. nih.gov

Table 2: Efficacy of Acyclovir Analog S2242 in Mouse Models of HSV Infection

Animal Model Virus Treatment Outcome Source
Immunocompetent Mice HSV-1 Subcutaneous S2242 More effective than acyclovir in preventing mortality nih.gov
Hairless Mice HSV-2 (intracutaneous) Topical S2242 More effective than acyclovir nih.gov
SCID Mice TK-deficient HSV-1 Subcutaneous S2242 Complete protection against mortality nih.gov

These findings with a closely related isomer suggest that structural modifications to the acyclovir molecule can lead to enhanced in vivo efficacy, including activity against acyclovir-resistant strains.

Other Relevant Animal Models (e.g., Fish models for CyHV-3)

The investigation into the antiviral potential of this compound and its related compounds has included animal models beyond traditional mammalian systems, notably within aquaculture to address significant viral pathogens in fish. A key area of such research is the study of Cyprinid herpesvirus 3 (CyHV-3), commonly known as koi herpesvirus (KHV), a highly virulent and lethal agent affecting common and koi carp (B13450389) (Cyprinus carpio).

While direct preclinical data on this compound in fish models for CyHV-3 is not extensively available in published literature, studies on its parent compound, acyclovir, offer valuable insights into how nucleoside analogs of this class perform against this fish herpesvirus. Research has consistently demonstrated a notable disparity between the in vitro and in vivo efficacy of acyclovir against CyHV-3.

In vitro studies have shown that acyclovir can inhibit CyHV-3 replication. For example, in experiments using common carp brain (CCB) and koi fin (KF-1) cell lines, acyclovir and its monophosphate derivative were found to suppress the virus. At a concentration of 66.67 μM, acyclovir inhibited the cytopathic effect induced by CyHV-3 by 66% in CCB cells and by 25% in KF-1 cells. nih.gov This inhibitory action was associated with a viral load reduction ranging from 67% to 93% and a strong downregulation of viral gene expression. nih.gov A tricyclic, more lipophilic analog of acyclovir, 6-(4-MeOPh)-TACV, was also tested but showed lower antiviral activity in vitro compared to acyclovir. acs.org

This gap between laboratory and real-world efficacy highlights the challenges in antiviral drug application in aquaculture, likely related to factors such as drug bioavailability, pharmacokinetics, and metabolism within the fish. The findings for acyclovir suggest that for this compound or its future analogs to be considered for treating CyHV-3, significant improvements in their delivery and stability within the host organism would be required.

Table 1: In Vitro Efficacy of Acyclovir and Analogs Against Cyprinid Herpesvirus 3 (CyHV-3)

CompoundCell LineConcentration (μM)Observed EffectReference
Acyclovir (ACV)CCB66.6766% inhibition of cytopathic effect nih.gov
Acyclovir (ACV)KF-166.6725% inhibition of cytopathic effect nih.gov
Acyclovir Monophosphate (ACV-MP)CCB66.6758% inhibition of cytopathic effect nih.gov
Acyclovir Monophosphate (ACV-MP)KF-166.6737% inhibition of cytopathic effect nih.gov
6-(4-MeOPh)-TACVCCB & KF-166.6713-29% inhibition acs.org

Evaluation of Antiviral Efficacy Relative to Parent Compounds

A fundamental component of preclinical research on this compound involves comparing its antiviral potency to that of its parent compound, acyclovir. These comparative evaluations are critical for determining whether the structural isomerism of this compound confers any biological advantage.

Acyclovir's mechanism of action is highly specific: it is selectively converted into its active triphosphate form, beginning with an initial phosphorylation step catalyzed by a virus-encoded thymidine kinase (TK). This active form then inhibits the viral DNA polymerase, terminating the replication of viral DNA. The efficacy of acyclovir is therefore intrinsically linked to its efficiency as a substrate for the viral TK.

This compound is a structural isomer of acyclovir where the (2-hydroxyethoxy)methyl side chain is attached to the N7 position of the guanine base, unlike acyclovir, where it is at the N9 position. This seemingly minor structural alteration has a profound impact on its antiviral activity. Research indicates that this compound is a significantly poorer substrate for the herpes simplex virus (HSV) thymidine kinase.

Consequently, this compound exhibits substantially weaker antiviral activity against HSV when compared directly to acyclovir. While acyclovir is a potent inhibitor of HSV-1, this compound is largely inactive. This reduced efficacy is attributed to the inefficient initial phosphorylation by the viral TK, which prevents the drug from being converted into its active form within infected cells. A platinum complex of N7-acyclovir, for instance, showed good antiviral activity but was less effective than acyclovir, a result attributed to a lower affinity for the viral thymidine kinase. nih.gov

In contrast, other analogs that maintain the N9 substitution have been developed with efficacies similar to or even greater than acyclovir. For example, certain N-substituted derivatives and prodrugs of acyclovir, such as valacyclovir, were designed to improve properties like bioavailability while retaining the essential structural features for recognition by viral enzymes. impactfactor.org Similarly, a seleno-acyclovir analog, which preserves the N9 substitution, demonstrated potent anti-HSV-1 activity, although it was not more potent than the parent compound acyclovir. mdpi.com These findings underscore the critical importance of the N9-substituted purine (B94841) structure for potent anti-herpesvirus activity, a feature that is absent in the this compound isomer.

Table 2: Comparative Antiviral Efficacy of Acyclovir vs. This compound Against Herpes Simplex Virus Type 1 (HSV-1)

CompoundStructural FeatureRelative Antiviral Activity (HSV-1)Reason for Efficacy Difference
AcyclovirN9-substituted guanineHighEfficient substrate for viral thymidine kinase, leading to activation.
This compoundN7-substituted guanineVery Low / InactivePoor substrate for viral thymidine kinase, preventing activation.

Molecular Mechanisms of Antiviral Resistance in Acyclic Nucleoside Analogs

Genetic and Phenotypic Characterization of Resistant Viral Strains

Resistance to acyclic nucleoside analogs like acyclovir (B1169) is predominantly mediated by mutations within the viral thymidine (B127349) kinase (TK) gene, accounting for approximately 95% of resistant cases. oup.commdpi.com The remaining cases are typically associated with mutations in the viral DNA polymerase gene. oup.com Phenotypic testing, which measures the susceptibility of the virus to the drug in cell culture using methods like the plaque reduction assay, is a reliable but often time-consuming way to confirm resistance. oup.com Consequently, genotypic testing through sequence analysis of the TK and DNA polymerase genes has become an increasingly common and rapid method for diagnosing resistance, although interpretation can be complex due to the high genetic variability of these genes. oup.com

The selective activity of acyclovir is dependent on its initial phosphorylation by the viral thymidine kinase (TK). scielo.br Therefore, mutations in the gene encoding this enzyme (UL23 for HSV) are the most frequent cause of resistance. oup.comnih.gov These mutations lead to several distinct resistance phenotypes:

TK-deficient (TK-negative) mutants: These viruses have mutations that result in the absence or loss of TK activity. nih.govoup.com This is often caused by frameshift mutations (insertions or deletions of nucleotides) that lead to a premature stop codon and a truncated, non-functional enzyme. oup.com

TK-altered mutants: In this case, the TK enzyme is still produced but has a modified substrate specificity. nih.govoup.com These mutants can still phosphorylate the natural substrate, thymidine, but are unable to efficiently phosphorylate acyclovir. oup.com This is typically due to amino acid substitutions in critical regions of the enzyme, such as the ATP-binding site or the substrate-binding site. nih.govaip.org For example, a mutation at codon 51 (arginine to tryptophan) can suppress the phosphorylating activity of TK. nih.gov

TK-partial mutants: These strains express reduced levels of TK activity, leading to an intermediate level of resistance. oup.com

Mutations conferring resistance have been identified in both conserved and non-conserved regions of the TK gene. asm.orgnih.gov While mutations in conserved active sites, like the ATP binding site (e.g., K62N mutation), can confer high levels of resistance, alterations in non-conserved regions (e.g., P131S) have also been shown to result in an acyclovir-resistant phenotype. asm.orgnih.gov

Table 1: Examples of Thymidine Kinase (TK) Mutations in HSV-1 Conferring Acyclovir Resistance

Mutation LocationAmino Acid ChangeConsequenceReference
ATP-binding siteK62NHigh-level resistance; TK-low-producer phenotype asm.orgnih.gov
Non-conserved regionP131SACV-resistant phenotype asm.orgnih.gov
Conserved region (Conformation)C336YHigh-level resistance; TK-altered phenotype asm.orgnih.gov
ATP-binding siteY53H/R163HResistance due to altered cofactor and drug binding tandfonline.comresearchgate.net
Substrate-binding siteY172CResistance due to prevention of drug binding tandfonline.comresearchgate.net
Conserved regionR176QKnown resistance-conferring mutation nih.gov

After being converted to its triphosphate form by viral and cellular kinases, acyclovir inhibits the viral DNA polymerase. mims.com Consequently, mutations in the viral DNA polymerase gene (UL30 for HSV) can also lead to antiviral resistance, although this is less common than TK mutations. oup.comnih.gov These DNA polymerase mutants are often selected for after prolonged therapy. nih.gov

DNA polymerase mutations typically involve single amino acid substitutions within conserved regions of the enzyme. mdpi.comnih.gov These alterations can reduce the enzyme's affinity for acyclovir triphosphate, allowing it to be outcompeted by the natural substrate, deoxyguanosine triphosphate. pnas.org A single mutation in the DNA polymerase can confer resistance to multiple antiviral drugs that target the enzyme. nih.gov For instance, mutations in conserved regions II, III, and VI have been shown to induce cross-resistance to acyclovir and other agents like foscarnet. nih.gov

Table 2: Examples of DNA Polymerase Mutations in HSV-1 and Associated Resistance Profiles

Conserved RegionAmino Acid ChangeResistance ProfileReference
Region IIA719TCross-resistance to ACV, FOS, ADV nih.gov
Region IIS724NCross-resistance to ACV, FOS, ADV, and reduced CDV susceptibility nih.gov
Region VIL778MCross-resistance to ACV, FOS, ADV, and reduced CDV susceptibility nih.gov
Region IF891CHigh-level resistance to ACV and FOS nih.gov
Outside Conserved RegionsD907VACV, FOS, and ADV resistant nih.gov
Region VN961KResistant to ACV, susceptible to FOS nih.gov
Region VIIY941HResistant to ACV, susceptible to FOS nih.gov

ACV: Acyclovir, FOS: Foscarnet, ADV: Adefovir, CDV: Cidofovir

Computational and Structural Biology Approaches to Elucidate Resistance

Computational methods are increasingly used to understand the molecular basis of drug resistance. tandfonline.comnih.gov These approaches provide detailed insights into how mutations in viral enzymes affect drug binding and efficacy, which can aid in the development of new antiviral agents designed to overcome resistance. tandfonline.com

Molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between antiviral drugs and their target enzymes at an atomic level. tandfonline.com These simulations can model how specific mutations alter the three-dimensional structure of the enzyme and its binding pocket.

For example, computational studies on HSV-1 thymidine kinase have elucidated the resistance mechanisms of specific clinical mutants. tandfonline.comtandfonline.com In the Y172C mutant, the simulation showed that the mutation prevents the proper anchoring of acyclovir's aromatic ring through π-π stacking interactions, leading to an inverted and unstable binding mode. tandfonline.comresearchgate.net For the double mutant Y53H/R163H, simulations revealed that the mutations significantly disrupt the binding of the cofactor ATP, which in turn affects the interaction network with acyclovir. tandfonline.comresearchgate.net In both mutant complexes, the drug and cofactor were not positioned correctly for the essential phosphorylation reaction to occur, thus explaining the observed resistance. researchgate.net

A key consequence of resistance mutations is a change in the binding affinity between the drug and the target enzyme. Computational methods, such as the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, can be used to calculate the binding free energy of a drug to both the wild-type and mutant enzymes. tandfonline.com

Studies analyzing acyclovir resistance in HSV-1 TK mutants have shown that mutations lead to a significant decrease in the theoretical binding affinity of the drug. tandfonline.comtandfonline.com For instance, the calculated binding energy of acyclovir to the wild-type TK was -21.28 kcal/mol, whereas for the resistant mutants Y172C and Y53H/R163H, the energies were substantially higher at +17.12 kcal/mol and -6.85 kcal/mol, respectively. tandfonline.com This large increase in binding energy (a less favorable interaction) for the mutants corroborates experimental findings of resistance and highlights the energetic basis for the reduced efficacy of the drug. tandfonline.com The lower affinity was attributed to losses in electrostatic interactions and polar solvation energy in the mutant enzymes. tandfonline.comresearchgate.net

In Vitro Selection and Characterization of Resistant Viral Strains

The process of how viruses develop resistance can be simulated and studied in the laboratory through the in vitro selection of resistant mutants. nih.govconicet.gov.ar This involves serially passaging a virus in cell culture in the presence of gradually increasing concentrations of an antiviral drug. nih.govnih.gov This selective pressure allows for the emergence and isolation of viral strains that have acquired mutations conferring resistance.

Once selected, these resistant mutants are characterized to determine their resistance level (phenotype) and the genetic changes responsible (genotype). aip.orgnih.gov For example, varicella-zoster virus (VZV), another herpesvirus, has been shown to acquire resistance to acyclovir through this method. nih.gov Characterization of these lab-generated mutants revealed that resistance was due to diminished acyclovir phosphorylation, which is indicative of mutations affecting the viral TK. nih.gov In some cases, TK-competent mutants were also isolated that showed altered sensitivity to drugs targeting the DNA polymerase, suggesting that resistance can arise through modifications in either the TK or DNA polymerase enzyme. nih.gov This in vitro selection process is crucial for understanding the different mutational pathways to resistance and for identifying the spectrum of cross-resistance to other antiviral agents. nih.gov

Strategies for Overcoming Resistance with Novel Analogs

The emergence of drug-resistant viral strains, particularly in immunocompromised patient populations, necessitates the development of new therapeutic strategies. micropathology.com A primary focus of this research is the design of novel nucleoside analogs that can circumvent the common mechanisms of resistance, especially the reliance on viral thymidine kinase for activation.

One of the most successful strategies has been the development of prodrugs. Prodrugs are inactive or less active molecules that are metabolized into the active drug form within the body. In the context of acyclic nucleosides, prodrug strategies aim to deliver the monophosphorylated version of the drug into the cell, thereby bypassing the initial, TK-dependent step. capes.gov.brnih.gov This approach can restore activity against the most common form of resistance: TK-deficient viruses.

Examples of this strategy include:

Cyclosaligenyl (cycloSal) Prodrugs : These are monophosphate prodrugs of acyclovir (ACV) that have demonstrated the ability to release acyclovir monophosphate inside the cell. Studies have shown that cycloSal-ACV prodrugs retain significant activity against ACV-resistant, TK-deficient HSV-1 strains. capes.gov.br

ProTide Technology : This approach masks the monophosphate group with moieties that are cleaved by intracellular enzymes to release the nucleotide monophosphate. Acyclovir ProTides have been shown to inhibit replication of ACV-resistant HSV-2 variants and, interestingly, also show activity against HIV-1, a virus that lacks the specific TK needed to activate standard acyclovir. nih.gov

Another avenue of research involves creating structurally modified analogs where the core nucleoside structure is altered to improve its interaction with mutant enzymes or to provide it with novel characteristics. Research into N-substituted derivatives of acyclovir has yielded compounds with marked anti-herpetic activity, demonstrating a selectivity against HSV-1 and HSV-2 that is at least as great as the parent compound. researchgate.net A more recent concept involves "fleximers," which are flexible nucleoside analogues with a split purine (B94841) ring system. This flexibility may allow for broader-spectrum antiviral activity and the potential to overcome resistance-conferring point mutations. researchgate.net

Beyond modifying the nucleoside analog itself, another strategy is to develop drugs that target different viral proteins altogether, such as the helicase-primase complex, which is also essential for viral DNA replication. This approach avoids cross-resistance with polymerase inhibitors. conicet.gov.ar

Table 2: Strategies and Novel Analogs to Overcome Resistance

Strategy Principle Example Novel Analogs Target Virus (in studies)
Monophosphate Prodrug Delivery Bypass the requirement for viral thymidine kinase (TK) by delivering the drug in its monophosphorylated state. Cyclosaligenyl (cycloSal)-ACV prodrugs capes.gov.br Acyclovir-resistant (TK-deficient) HSV-1 capes.gov.br
Acyclovir ProTides nih.gov Acyclovir-resistant (TK-deficient) HSV-2, HIV-1 nih.gov
Structural Modification of Analogs Alter the chemical structure to enhance activity, improve binding to mutant enzymes, or confer new properties. N-substituted acyclovir derivatives researchgate.net HSV-1, HSV-2 researchgate.net
"Fleximer" nucleoside analogues researchgate.net Coronaviruses, Filoviruses researchgate.net
Alternative Drug Targets Inhibit other essential viral enzymes to avoid cross-resistance with existing drugs. Helicase-primase inhibitors conicet.gov.ar HSV conicet.gov.ar

Prodrug Design and Delivery Strategies for Acyclic Nucleoside Derivatives

Principles of Prodrug Design for Enhancing Antiviral Activity

The development of effective antiviral therapies often faces challenges related to the suboptimal physicochemical and pharmacokinetic properties of active pharmaceutical ingredients. Acyclovir (B1169), a potent antiherpetic agent, and its isomer, iso-acyclovir (B1145715), are no exception. A primary limitation of many nucleoside analogues is their poor oral bioavailability and inefficient penetration into target cells. nih.govchimerix.com Prodrug design represents a strategic approach to overcome these hurdles by chemically modifying the active drug to enhance its delivery and therapeutic efficacy. nih.govnih.gov

The fundamental principle of prodrug design for acyclic nucleoside derivatives like this compound is to transiently mask the polar functional groups, such as the hydroxyl and phosphonate (B1237965) moieties, with lipophilic groups. cardiff.ac.ukresearchgate.netcore.ac.uk This modification increases the molecule's lipophilicity, facilitating its passage across biological membranes, including the intestinal epithelium for improved oral absorption and the cell membrane to reach intracellular targets. nih.govnih.gov Once inside the target cell, the prodrug is designed to undergo enzymatic or chemical conversion to release the active parent drug. unimib.itacs.org

A key objective is to bypass the often inefficient and rate-limiting first phosphorylation step required for the activation of many nucleoside analogues. cardiff.ac.ukresearchgate.net By delivering a pre-phosphorylated or phosphonate-equivalent form of the drug, the reliance on viral or cellular kinases for the initial activation step is circumvented. cardiff.ac.ukresearchgate.netunimib.it This can lead to a more consistent and potent antiviral effect, particularly against viral strains that have developed resistance through mutations in their specific kinases. researchgate.net

Furthermore, prodrug strategies can be tailored to target specific tissues or cell types by exploiting the differential expression of enzymes or transporters. nih.gov This targeted delivery can enhance the drug's concentration at the site of infection while minimizing systemic exposure and potential off-target toxicities. nih.govlongdom.org

Synthetic Approaches for this compound Prodrugs

Ester-Based Prodrugs and Mutual Prodrug Models

Esterification is a widely employed strategy to enhance the lipophilicity and cellular permeability of acyclic nucleoside analogues. edu.krdnih.gov For this compound, this typically involves the esterification of the terminal hydroxyl group of the acyclic side chain. researchgate.net A variety of acyl groups can be utilized, and the choice of the ester promoiety can significantly influence the prodrug's properties, including its lipophilicity, aqueous solubility, and rate of hydrolysis. researchgate.net

One notable approach is the development of mutual prodrugs, where this compound is conjugated with another therapeutic agent, often a non-steroidal anti-inflammatory drug (NSAID), through an ester linkage. edu.krdresearchgate.net This strategy aims to deliver both drugs to the site of infection, providing a dual therapeutic effect of antiviral and anti-inflammatory action. edu.krdresearchgate.net The synthesis of these mutual prodrugs can be achieved through methods like the Steglich esterification, which facilitates the conjugation of the two drug molecules. researchgate.net The resulting mutual prodrug is designed to be more lipophilic than the parent acyclovir, potentially leading to improved corneal permeation for the treatment of ocular herpes infections. edu.krdresearchgate.net

Prodrug TypeSynthetic StrategyKey FeaturePotential Advantage
Simple Ester Prodrugs Acid anhydride (B1165640) esterification of the hydroxyl group. researchgate.netIncreased lipophilicity. researchgate.netEnhanced cellular permeability. researchgate.net
Mutual Prodrugs (e.g., with NSAIDs) Steglich esterification to conjugate this compound with another drug. researchgate.netCombines two therapeutic agents in a single molecule. researchgate.netConcurrent antiviral and anti-inflammatory activity. edu.krd

Phosphonate and ProTide Prodrug Strategies

To bypass the initial, often rate-limiting, phosphorylation step in the activation of nucleoside analogues, phosphonate and ProTide prodrug strategies have been developed. cardiff.ac.ukresearchgate.netunimib.it Phosphonates are structural analogues of phosphates where a methylene (B1212753) group replaces the oxygen atom in the P-O-C linkage, rendering them resistant to enzymatic cleavage by esterases. cardiff.ac.ukcore.ac.uk

The ProTide approach, a phosphoramidate-based prodrug technology, has proven particularly successful for a range of nucleoside analogues. cardiff.ac.uknih.gov In this strategy, the phosphate (B84403) or phosphonate group is masked with an aryl group and an amino acid ester. unimib.itcardiff.ac.uk This modification neutralizes the negative charge of the phosphate/phosphonate moiety, significantly increasing the molecule's lipophilicity and ability to diffuse across cell membranes. nih.gov

Once inside the cell, the ProTide is designed to be activated through a two-step enzymatic process. unimib.it First, a carboxypeptidase-type enzyme cleaves the amino acid ester, followed by the spontaneous cyclization and subsequent hydrolysis of the P-N bond to release the monophosphorylated or monophosphonated active drug. acs.orgnih.gov This intracellular release of the activated form of the drug circumvents the need for the initial kinase-mediated phosphorylation step. nih.govacs.org The ProTide approach has been successfully applied to acyclovir, demonstrating the potential to confer anti-HIV activity by delivering the phosphorylated form of the drug into cells. nih.govnih.gov

Prodrug StrategyKey Structural FeatureMechanism of ActionKey Advantage
Phosphonate Prodrugs P-C bond instead of a P-O-C bond. cardiff.ac.ukcore.ac.ukResistant to enzymatic cleavage by esterases. cardiff.ac.ukBypasses the need for initial phosphorylation. cardiff.ac.ukresearchgate.net
ProTide (Phosphoramidate) Prodrugs Phosphate/phosphonate masked with an aryl group and an amino acid ester. unimib.itcardiff.ac.ukIntracellular enzymatic cleavage to release the monophosphorylated drug. unimib.itacs.orgEnhanced cell permeability and circumvention of the first phosphorylation step. nih.govacs.org

Amino Acid and Dipeptide Conjugates

Conjugating amino acids or dipeptides to acyclic nucleoside analogues like this compound represents another effective prodrug strategy to improve their absorption and cellular uptake. nih.govnih.govdrugbank.com This approach often leverages the body's natural transport systems, particularly the human peptide transporter 1 (hPEPT1), which is expressed in the intestine. nih.govdrugbank.com

Valacyclovir, the L-valyl ester prodrug of acyclovir, is a prime example of this strategy's success, exhibiting significantly enhanced oral bioavailability compared to the parent drug. nih.govresearchgate.net The synthesis of these conjugates typically involves the formation of an ester linkage between the hydroxyl group of this compound and the carboxyl group of the amino acid or peptide. google.comgoogle.com

Dipeptide conjugates of acyclovir have also been designed and synthesized with the aim of further improving targeting and metabolic stability. nih.govresearchgate.net The rationale is that dipeptides can also be recognized and transported by peptide transporters. researchgate.net The stereochemistry of the amino acids within the dipeptide can influence the metabolic stability of the prodrug. For instance, incorporating a D-amino acid can increase resistance to enzymatic hydrolysis. nih.gov The synthesis of these dipeptide prodrugs can be carried out in solution or on a solid phase, with the latter offering advantages in terms of purification and scalability. nih.gov

Conjugate TypeSynthetic ApproachTargeted TransporterKey Research Finding
Amino Acid Esters Coupling of N-protected amino acid anhydrides with the nucleoside analogue. google.comhPEPT1 nih.govdrugbank.comL-valyl ester of acyclovir (Valacyclovir) significantly increases oral bioavailability. nih.govresearchgate.net
Dipeptide Esters Solution-phase or solid-phase synthesis. nih.govPEPT transporters researchgate.netIncorporation of a D-amino acid can enhance metabolic stability. nih.gov

Impact of Prodrug Modifications on Intracellular Activation and Target Engagement

The chemical modifications inherent in prodrug design have a profound impact on the intracellular activation pathway and the ultimate engagement of the active drug with its viral target. nih.govacs.org The primary goal of many prodrug strategies for acyclic nucleosides is to ensure efficient delivery of the monophosphorylated or monophosphonated form of the drug into the cell, thereby bypassing the often inefficient initial phosphorylation step. researchgate.netunimib.it

The activation of ProTide prodrugs, for example, is highly dependent on the intracellular enzymatic machinery. nih.gov The process is initiated by the cleavage of the amino acid ester moiety by cellular carboxylesterases or other proteases like cathepsin A. nih.gov This is followed by the cleavage of the P-N bond, often facilitated by histidine triad (B1167595) nucleotide-binding proteins (HINTs), to release the nucleoside monophosphate. nih.gov The efficiency of these activation steps can be cell-line dependent, highlighting the importance of the cellular environment in determining the ultimate antiviral potency of the prodrug. nih.govacs.org

Once the monophosphate or its phosphonate analogue is released intracellularly, it can be further phosphorylated by cellular kinases to the active diphosphate (B83284) and triphosphate forms. cardiff.ac.uk It is the triphosphate metabolite that acts as the competitive inhibitor of viral DNA polymerase, or gets incorporated into the growing viral DNA chain, leading to chain termination and inhibition of viral replication. cardiff.ac.uk

The intracellular concentration of the active triphosphate metabolite is a critical determinant of the antiviral efficacy. By enhancing cellular uptake and bypassing the initial phosphorylation bottleneck, prodrugs can significantly increase the intracellular pool of the active drug, leading to more effective target engagement and a more potent antiviral response. nih.govchimerix.com

Polymeric and Nanocarrier Systems for Sustained Release and Targeted Delivery

In addition to chemical prodrug modifications, the use of polymeric and nanocarrier systems offers another promising avenue for improving the delivery of acyclic nucleoside derivatives like this compound. nih.govlongdom.orgnih.gov These systems can encapsulate or conjugate the drug, protecting it from degradation, prolonging its circulation time, and enabling targeted delivery to specific sites of infection. longdom.orgresearchgate.net

Polymeric micelles, for instance, can be formed from amphiphilic block copolymers. nih.gov The hydrophobic core of the micelle can encapsulate a lipophilic drug or a prodrug of this compound, while the hydrophilic shell provides stability in aqueous environments and can be functionalized for targeted delivery. nih.govresearchgate.net One approach involves using acyclovir itself to initiate the polymerization of a hydrophobic polymer like polycaprolactone (B3415563) (PCL). The resulting drug-polymer conjugate can then be combined with a hydrophilic polymer, such as polyethylene (B3416737) glycol (PEG) or chitosan, to form self-assembling polymeric prodrug micelles. nih.gov This method offers the advantage of high drug-loading capacity and eliminates the need for a separate drug-loading step. nih.gov

Other nanocarrier systems that have been explored for antiviral drug delivery include liposomes, nanospheres, nanogels, and solid lipid nanoparticles (SLNs). nih.govresearchgate.netnih.gov These carriers can be engineered to release the encapsulated drug in a sustained manner, maintaining therapeutic concentrations over an extended period and potentially reducing the frequency of administration. nih.gov Furthermore, the surface of these nanocarriers can be modified with ligands that bind to specific receptors on infected cells, thereby enhancing targeted delivery and minimizing off-target effects. longdom.org

Delivery SystemDescriptionKey FeaturesPotential Benefits for this compound
Polymeric Micelles Self-assembled core-shell structures of amphiphilic block copolymers. nih.govCan encapsulate lipophilic drugs/prodrugs; high drug-loading capacity. nih.govresearchgate.netSustained release, improved solubility, and potential for targeted delivery. nih.gov
Liposomes Vesicles composed of a lipid bilayer. longdom.orgBiocompatible; can encapsulate both hydrophilic and hydrophobic drugs. longdom.orgEnhanced drug stability and targeted delivery through surface modification. longdom.org
Solid Lipid Nanoparticles (SLNs) Nanoparticles made from solid lipids. nih.govBiocompatible and biodegradable; controlled drug release. nih.govSustained release and improved bioavailability. nih.gov
Nanogels Crosslinked polymer networks that can swell in water. nih.govresearchgate.netHigh water content; stimuli-responsive drug release. nih.govControlled and targeted drug delivery. nih.gov

Structure Activity Relationship Sar and Rational Design of Iso Acyclovir Analogs

Systematic Exploration of Structural Modifications

The antiviral activity of acyclovir (B1169) is critically dependent on its molecular structure, which allows for selective phosphorylation by viral thymidine (B127349) kinase (TK) and subsequent inhibition of viral DNA polymerase. ivami.com Systematic modifications of its structure provide insights into the essential features required for biological activity.

Alterations to the purine (B94841) base of acyclovir have been extensively studied to understand the structural requirements for enzyme recognition and antiviral action. These modifications range from simple substitutions to the creation of expanded ring systems.

Researchers have synthesized and evaluated a variety of acyclovir congeners with modified heterocyclic portions, including monocyclic, bicyclic, and tricyclic systems. nih.govacs.org In one study, modifications included isocytosine, triazole, and imidazole (B134444) (monocyclic); 8-azapurine (B62227), pyrrolo[2,3-d]pyrimidine, and pyrazolo[3,4-d]pyrimidine (bicyclic); and linear benzoguanine (tricyclic). nih.govacs.org The findings from these investigations revealed that the guanine (B1146940) base is highly optimized for activity.

Of the numerous analogs prepared, only the 8-azapurine derivative demonstrated some, albeit weak, activity against herpes simplex virus type 1 (HSV-1). nih.gov Further investigation into the mechanism showed that the 8-azapurine analog and a tricyclic derivative could compete with acyclovir for binding to the HSV-1 thymidine kinase. nih.gov However, the general inability of these base-modified analogs to exert significant antiherpetic effects is largely attributed to their poor capacity to be phosphorylated by viral TK to the necessary active triphosphate form. nih.gov

Conversely, certain tricyclic analogs, such as 1,N2-isopropenoacyclovir, have emerged as promising lead compounds, retaining antiherpetic activity and serving as a foundation for new antiviral development. researchgate.net

Table 1: Antiviral Activity of Acyclovir Analogs with Heterocyclic Base Modifications

Compound Class Specific Modification Observed Activity against HSV-1 Reference
Bicyclic Analog 8-Azapurine Some activity noted nih.gov
Monocyclic Analog Isocytosine Inactive nih.gov
Monocyclic Analog Triazole Inactive nih.gov
Monocyclic Analog Imidazole Inactive nih.gov
Bicyclic Analog Pyrrolo[2,3-d]pyrimidine Inactive nih.gov
Tricyclic Analog Linear Benzoguanine Inactive (but competes for TK binding) nih.gov

This table is interactive. You can sort and filter the data.

The (2-hydroxyethoxy)methyl side chain of acyclovir is a critical determinant of its antiviral activity. Variations in this acyclic moiety have been explored to improve interaction with viral enzymes and enhance antiviral efficacy.

One successful strategy involves the bioisosteric replacement of the etherial oxygen atom in the side chain with selenium. mdpi.com This led to the synthesis of seleno-acyclovir , which exhibited potent activity against both HSV-1 (EC₅₀ = 1.47 µM) and HSV-2 (EC₅₀ = 6.34 µM) without significant cytotoxicity. mdpi.com

Another approach has been to create analogs that more closely mimic the 3'- and 5'-hydroxyl groups of the natural deoxyribose sugar. A series of nucleosides featuring a cyclopropyl (B3062369) group with two hydroxymethyl groups was synthesized. nih.gov Within this series, the (1'S,2'R)-enantiomer of 9-[[cis-1', 2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]guanine showed exceptionally potent activity against HSV-1 (IC₅₀ of 0.020 µg/mL compared to 0.81 µg/mL for acyclovir) and was also more effective against varicella-zoster virus (VZV). nih.gov This enhanced activity is linked to its efficient phosphorylation by HSV-1 thymidine kinase. nih.gov

Furthermore, the development of ganciclovir (B1264) , which incorporates an additional hydroxymethyl group compared to acyclovir, expanded the antiviral spectrum to include human cytomegalovirus (HCMV). nih.gov

Table 2: Antiviral Efficacy of Acyclovir Analogs with Acyclic Moiety Variations

Compound Name Modification of Acyclic Moiety Antiviral Activity (Virus) EC₅₀ / IC₅₀ Reference
Seleno-acyclovir Oxygen replaced with Selenium HSV-1 1.47 µM mdpi.com
Seleno-acyclovir Oxygen replaced with Selenium HSV-2 6.34 µM mdpi.com
9-[[cis-1',2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]guanine Cyclopropyl ring with two hydroxymethyl groups HSV-1 0.020 µg/mL nih.gov

This table is interactive. You can sort and filter the data.

Computational Approaches in SAR Determination

Computational chemistry has become an indispensable tool in drug discovery, allowing for the prediction of biological activity and the elucidation of ligand-target interactions, thereby accelerating the design of more effective iso-acyclovir (B1145715) analogs.

QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. creative-biolabs.com These models use calculated physicochemical properties and structural features, known as descriptors, to predict the activity of novel compounds.

For acyclovir and ganciclovir analogs, QSAR studies have been employed to predict anti-HIV-1 activity. arkat-usa.org By analyzing a series of derivatives, a model was developed that identified key physicochemical descriptors influencing their biological effect. The study concluded that the presence of the ganciclovir side chain in certain heterocyclic series appeared to enhance the antiviral effect. arkat-usa.org

Another QSAR study focused on inhibitors of HSV-1 and HSV-2 thymidine kinase identified specific molecular fragments that either increase or decrease anti-herpetic activity. nih.gov Such models are valuable for virtual screening of compound libraries to identify new potential inhibitors for further experimental testing. nih.gov The predictive power of these models allows researchers to prioritize synthetic efforts on compounds most likely to possess high potency. arkat-usa.org

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to visualize and analyze the interactions between a ligand (e.g., an this compound analog) and its protein target at an atomic level. researchgate.net

Molecular docking predicts the preferred binding orientation and affinity of a molecule to a target protein's active site. researchgate.net For instance, derivatives of acyclovir have been docked into the active site of HSV-1 thymidine kinase to rationalize their observed biological activities. researchgate.net In other studies, acyclovir and its derivatives were docked against the main protease (Mpro) of the novel coronavirus (nCoV) to investigate their potential for repurposing. These studies calculate binding energies to estimate inhibitory potential. nih.govscienceopen.com

MD simulations provide further insight by modeling the dynamic behavior of the ligand-protein complex over time. nih.gov By analyzing trajectories such as the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg), researchers can assess the stability of the binding and the conformational changes that occur upon ligand interaction. researchgate.netnih.gov These simulations have been used to support docking results and hypothesize which analogs could be promising inhibitors of viral enzymes. nih.govscienceopen.com

Table 3: Example of Molecular Docking Data for Acyclovir Analogs

Ligand Protein Target Binding Energy (kcal/mol) Reference
Acyclovir (A) Mpro of nCoV -105.068 researchsquare.com
Ganciclovir (G) Mpro of nCoV -110.605 researchsquare.com

This table is interactive. You can sort and filter the data.

Rational Design Principles for Optimizing Antiviral Potency and Selectivity

Rational drug design utilizes the understanding of SAR and ligand-target interactions to create novel molecules with improved therapeutic properties. For this compound analogs, the primary goals are to increase antiviral potency, enhance selectivity for viral over host enzymes, and improve pharmacokinetic profiles.

A key principle is the design of prodrugs to enhance bioavailability. Acyclovir itself has low oral bioavailability. nih.gov The development of valacyclovir , the L-valyl ester of acyclovir, was a landmark achievement in rational design. This prodrug is readily absorbed and then hydrolyzed in the body to release acyclovir, increasing its bioavailability three- to five-fold. nih.gov Similarly, dipeptide ester prodrugs have been designed to target peptide membrane transporters, improving drug uptake. researchgate.net

Another powerful strategy involves designing analogs that can circumvent viral resistance mechanisms. A common form of resistance to acyclovir is the loss of viral thymidine kinase activity. To overcome this, "ProTide" technology has been applied. This involves creating phosphate (B84403) prodrugs that deliver the monophosphorylated form of the nucleoside analog directly into the cell, bypassing the need for the initial phosphorylation step by viral TK. nih.gov

Furthermore, rational design, guided by computational methods like molecular docking, can be used to target novel viral or host proteins. cardiff.ac.uk For example, nucleoside analogs have been designed to inhibit the human enzyme METTL3, which some viruses rely on for replication, opening a pathway to broad-spectrum antiviral agents. cardiff.ac.uk This approach, combined with bioisosteric replacement (e.g., selenium for oxygen) and conformational restriction (e.g., using cyclopropyl rings), exemplifies the modern, structure-based strategies employed to optimize the therapeutic potential of this compound analogs. mdpi.comnih.gov

Advanced Analytical Methodologies for Research on Iso Acyclovir and Its Derivatives

High-Resolution Chromatographic Techniques for Separation and Quantification

High-resolution chromatographic methods are fundamental in the pharmaceutical analysis of iso-acyclovir (B1145715), providing the necessary selectivity and sensitivity for accurate quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstones for determining the purity and content of this compound. These techniques offer robust and reliable separation of this compound from its impurities and degradation products.

Method development in HPLC and UPLC involves a systematic optimization of chromatographic conditions to achieve the desired separation. Key parameters that are typically optimized include the stationary phase (column), mobile phase composition, flow rate, and detector wavelength. For instance, reversed-phase HPLC using a C18 column is a common approach for the analysis of acyclovir (B1169) and its analogues. nih.goveijppr.com The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). eijppr.comasianjpr.com

Validation of these methods is performed according to stringent guidelines, such as those from the International Council for Harmonisation (ICH), to ensure they are fit for their intended purpose. eijppr.comxisdxjxsu.asia Validation encompasses the evaluation of parameters like accuracy, precision, linearity, selectivity, and stability. eijppr.com A developed UPLC method for acyclovir demonstrated a rapid analysis time of 1.2 minutes with a well-resolved peak at 0.89 minutes. researchgate.netarabjchem.org This method was found to be sensitive, with a Limit of Detection (LOD) of 0.3 ppm and a Lower Limit of Quantification (LLOQ) of 1 ppm. researchgate.netarabjchem.org

Interactive Table: HPLC/UPLC Method Parameters for Acyclovir Analysis

Parameter HPLC Method 1 eijppr.com UPLC Method 1 researchgate.netarabjchem.org HPLC Method 2 mdpi.com
Column C18 BEH C18 (2.1 x 50 mm, 1.7 µm) Poroshell 120 SB-C8 (2.1 x 150 mm, 2.7 µm)
Mobile Phase Acetonitrile:Methanol:Phosphate buffer (16:20:64 v/v) 0.25% Formic Acid in Water 10 mM Ammonium Formiate 0.01% Formic Acid:Acetonitrile (97:3)
Flow Rate 1 mL/min 0.5 mL/min 0.2 mL/min
Detection (UV) 290 nm 254 nm 250 nm

| Retention Time | 5.01 min | 0.89 min | 6.1 min |

Gas Chromatography (GC), particularly when coupled with a headspace sampler (HS-GC), is the preferred technique for the determination of residual solvents in pharmaceutical substances like this compound. xisdxjxsu.asiaresearchgate.net Residual solvents are organic volatile impurities that may be present as byproducts of the manufacturing process and must be controlled within strict limits due to their potential toxicity. google.comsgs.com

The methodology involves dissolving the sample in a suitable high-boiling point solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), in a sealed headspace vial. researchgate.net Upon heating, the volatile residual solvents partition into the gas phase above the sample, which is then injected into the GC system for separation and quantification. researchgate.net A flame ionization detector (FID) is commonly used for this purpose due to its excellent response to most organic compounds. researchgate.netresearchgate.net

A study on the analysis of residual methanol and acetone (B3395972) in acyclovir utilized a DB-624 capillary column with nitrogen as the carrier gas and a flame ionization detector. xisdxjxsu.asiaresearchgate.net The method was validated according to ICH guidelines to ensure its accuracy and reliability for quantifying these residual solvents. xisdxjxsu.asia

Hyphenated Mass Spectrometry for Structural Elucidation and Metabolite Profiling

Hyphenated mass spectrometry techniques, which combine the separation power of chromatography with the mass analysis capabilities of a mass spectrometer, are indispensable tools for the structural elucidation of this compound and the identification of its metabolites. ijpsjournal.comresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the trace analysis of drugs and the identification of their metabolites in complex biological matrices. ijpsjournal.comnih.gov This method combines the separation capabilities of liquid chromatography with the specificity of tandem mass spectrometry. researchgate.net

In a typical LC-MS/MS workflow, the sample is first separated by an LC system. The eluent is then introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. Electrospray ionization (ESI) is a commonly used soft ionization technique that generates molecular ions with minimal fragmentation. vulcanchem.com The precursor ions of interest are then selected and fragmented in a collision cell, and the resulting product ions are analyzed by a second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity for quantification. nih.gov

LC-MS/MS has been successfully applied to the simultaneous determination of acyclovir and its main metabolite, 9-carboxymethoxymethylguanine (B1436564) (CMMG), in human serum. nih.gov Furthermore, ultra-high-performance liquid chromatography coupled with high-resolution tandem mass spectrometry (UHPLC-HR-MS/MS) has been developed for the quantification of acyclovir in dermal interstitial fluid and serum, demonstrating excellent sensitivity with a validated concentration range of 0.1-25 ng/mL from a 20 μL sample volume. nih.gov

Interactive Table: LC-MS/MS Parameters for Acyclovir and Metabolite Analysis

Parameter Method for Acyclovir & CMMG nih.gov Method for Valacyclovir & Acyclovir nih.gov
LC Column Not specified Waters Atlantis T3 C18 (5µm, 150x2.1mm)
Mobile Phase Not specified A: Water with 2 mM ammonium acetate (B1210297) and 0.2% formic acid; B: Acetonitrile with 0.2% formic acid
Ionization Mode Not specified Multiple Reaction Monitoring (MRM) positive ion mode
Precursor > Product Ion (m/z) Not specified Acyclovir: 226.2 > 152.1

| Lower Limit of Quantification | 0.156 µmol/L | 2 nM |

Spectroscopic Techniques for Structural Characterization

Spectroscopic techniques are vital for the definitive structural characterization of this compound, providing detailed information about its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for elucidating the precise molecular structure of organic compounds like this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed to provide a complete picture of the molecule's carbon-hydrogen framework. veeprho.com

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Chemical shifts (δ) in the ¹H NMR spectrum of this compound can be assigned to specific protons in the molecule, such as those on the purine (B94841) ring and the acyclic side chain. For example, a signal at δ 7.85 ppm can be attributed to the H-8 proton. vulcanchem.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum. Advanced NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish connectivity between protons and carbons, further confirming the structural assignment. veeprho.com

FTIR and UV-Vis Spectroscopy for Functional Group Analysis and Purity

Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the elucidation of chemical structures, identification of functional groups, and assessment of purity.

FTIR Spectroscopy

FTIR spectroscopy identifies the vibrational modes of chemical bonds within a molecule, providing a unique "fingerprint." For acyclovir and its derivatives, FTIR is crucial for confirming the presence of key functional groups such as N-H, C=O, C-N, and C-O stretches. nih.govresearchgate.net

In the analysis of acyclovir cocrystals with isonicotinamide, FTIR spectra show noticeable shifts in the characteristic peaks of acyclovir, indicating the formation of hydrogen bonds between the drug and the coformer. slideshare.net For instance, in one study, the primary N-H stretch of acyclovir shifted from 3441 cm⁻¹ to 3353 cm⁻¹ (in a cocrystal with methanol) and 3351 cm⁻¹ (in a cocrystal with isopropanol). slideshare.net The secondary N-H group also exhibited a shift from 3313 cm⁻¹ to approximately 3167-3168 cm⁻¹. slideshare.net Such shifts are indicative of the molecular interactions within the cocrystal structure.

Interactive Table: FTIR Data for Acyclovir and its Derivatives

CompoundKey Functional GroupWavenumber (cm⁻¹)ObservationReference
AcyclovirPrimary N-H Stretch3441- slideshare.net
AcyclovirSecondary N-H Stretch3313- slideshare.net
Acyclovir-Isonicotinamide Cocrystal (Methanol)Primary N-H Stretch3353Shift indicates hydrogen bonding slideshare.net
Acyclovir-Isonicotinamide Cocrystal (Methanol)Secondary N-H Stretch3167Shift indicates hydrogen bonding slideshare.net
Acyclovir-Isonicotinamide Cocrystal (Isopropanol)Primary N-H Stretch3351Shift indicates hydrogen bonding slideshare.net
Acyclovir-Isonicotinamide Cocrystal (Isopropanol)Secondary N-H Stretch3168Shift indicates hydrogen bonding slideshare.net

UV-Vis Spectroscopy

UV-Vis spectroscopy is employed to study electronic transitions within a molecule and is a valuable tool for quantitative analysis and purity assessment. Acyclovir typically exhibits a maximum absorbance (λmax) around 254 nm in distilled water. iarc.fr In different solvents and pH conditions, this value can vary. For example, in 0.1N HCl, the λmax has been observed at 299 nm, while in alkaline solutions (0.1N NaOH and 0.1N KOH), it is found at 264 nm. researchgate.netmedchemexpress.com For the quantitative estimation of acyclovir, linearity has been established in various concentration ranges, such as 5-30 µg/ml. iarc.fr

Specific UV-Vis spectral data for this compound is not detailed in the available research. However, for a deuterated form, this compound-d4, HPLC with UV detection at 254 nm is used, suggesting that this compound possesses a chromophore that absorbs in this region, similar to acyclovir.

Interactive Table: UV-Vis Absorption Data for Acyclovir

Solvent/Conditionλmax (nm)Concentration Range (µg/mL)Reference
Distilled Water2545-30 iarc.fr
0.1N HCl29910-50 medchemexpress.com
0.1N NaOH2642.5-40 researchgate.net
0.1N KOH2642.5-30 researchgate.net
Phosphate Buffer (pH 7.4)252.81-20 researchgate.net

Crystallographic Studies of this compound and its Cocrystals

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering insights into molecular conformation, packing, and intermolecular interactions.

While no specific crystallographic data for this compound or its cocrystals were found in the reviewed literature, extensive studies have been conducted on various crystalline forms (polymorphs) and cocrystals of acyclovir. These studies reveal the structural flexibility of the acyclovir molecule and its ability to form diverse hydrogen-bonding networks. nih.govresearchgate.net

For instance, a hydrated form of acyclovir has been characterized with the space group P21/n and unit cell dimensions of a = 25.459(1) Å, b = 11.282(1) Å, c = 10.768(1) Å, and β = 95.16(1)°. simsonpharma.com The asymmetric unit in this structure contains three independent acyclovir molecules and two water molecules, highlighting the conformational variability of the side chain. simsonpharma.com

The formation of acyclovir-isonicotinamide cocrystals has been confirmed through powder X-ray diffraction (PXRD). The appearance of new, distinct diffraction peaks in the PXRD patterns of the cocrystals, which are absent in the patterns of the individual components, serves as conclusive evidence of a new crystalline solid phase. sciex.com For example, an acyclovir-isonicotinamide cocrystal prepared with ethanol (B145695) as a solvent showed new peaks at 2θ angles of 5.97°, 9.53°, and 13.19°. sciex.com

Interactive Table: Crystallographic Data for Acyclovir Derivatives

Compound/FormCrystal SystemSpace GroupKey PXRD Peaks (2θ)Reference
Acyclovir (Hydrate)MonoclinicP21/nNot specified simsonpharma.com
Acyclovir-Isonicotinamide Cocrystal (Ethanol)Not specifiedNot specified5.97°, 9.53°, 13.19° sciex.com
Acyclovir-Isonicotinamide Cocrystal (Glacial Acetic Acid)Not specifiedNot specified14.00°, 14.43°, 22.04° sciex.com
Acyclovir-Succinic Acid CocrystalNot specifiedNot specifiedSpecific diffraction peaks observed iarc.fr

The lack of specific crystallographic data for this compound underscores a gap in the scientific literature. Further research is warranted to isolate and characterize the crystalline structure of this compound and its potential cocrystals to fully understand its solid-state properties and how they compare to its well-documented isomer, acyclovir.

Theoretical and Computational Chemistry Applications in Iso Acyclovir Research

Quantum Mechanical and Molecular Dynamics Simulations of Compound Behavior

Quantum mechanical (QM) and molecular dynamics (MD) simulations are powerful computational techniques used to investigate the behavior of molecules at an atomic level. These methods have been applied to acyclovir (B1169) and its derivatives to understand their structural properties, stability, and interactions.

Quantum Mechanical Studies: QM methods, such as Density Functional Theory (DFT), are used to perform detailed conformational analysis and to study the electronic structure of molecules. For acyclovir, DFT calculations have been employed to determine its various tautomeric forms and to identify the most stable conformers. nih.govmdpi.com These studies calculate parameters like torsional angles, dipole moments, and energy increments to map the potential energy surface of the molecule. nih.govmdpi.com Research has identified at least 78 stable structures for the most stable tautomer of acyclovir, providing a comprehensive understanding of its conformational flexibility. nih.govmdpi.com This information is crucial as the biological activity of a drug is often dependent on its ability to adopt a specific three-dimensional shape to fit into the active site of a target protein.

Molecular Dynamics Simulations: MD simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. These simulations have been used to study the interaction of acyclovir and its analogs with their biological targets, such as viral proteases. nih.govresearchsquare.com For instance, temperature-dependent MD simulations have been performed to analyze the stability of the complex formed between acyclovir derivatives and the main protease (Mpro) of SARS-CoV-2. nih.govresearchsquare.comresearchgate.net Trajectory analyses from these simulations, including Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond analysis, help to confirm the stability of the drug-receptor complex and corroborate findings from molecular docking studies. nih.govresearchgate.net

Simulation TechniqueApplication in Acyclovir ResearchKey Findings
Density Functional Theory (DFT) Conformational and tautomeric analysisIdentified five tautomers and 78 stable conformers, revealing high reactivity in specific nitrogen and oxygen atoms. nih.govmdpi.com
Molecular Dynamics (MD) Studying the stability of drug-target complexesConfirmed stable binding of acyclovir derivatives to viral proteases by analyzing RMSD, RMSF, and hydrogen bond patterns over time. nih.govresearchsquare.comresearchgate.net

In Silico Prediction of Drug-Target Interactions and Binding Affinities

In silico methods, particularly molecular docking, are fundamental in predicting how a drug molecule (ligand) binds to its target protein and in estimating the strength of this interaction, known as binding affinity. This approach serves as a rapid preliminary screening tool for potential drug candidates. nih.gov

Molecular docking studies have been extensively used to evaluate acyclovir and its derivatives against a variety of viral targets. These targets include thymidine (B127349) kinase from herpes simplex virus (HSV), HIV reverse transcriptase, and various proteins from SARS-CoV-2, such as the main protease (Mpro). nih.govnih.govresearchgate.netmdpi.comijpsr.com The primary goal of these studies is to predict the binding mode and to calculate a docking score or binding energy, which indicates the affinity of the compound for the target. Lower binding energy scores suggest a stronger and more stable interaction. nih.gov

For example, in studies against SARS-CoV-2 Mpro, several acyclovir derivatives showed lower (i.e., better) binding energy scores compared to acyclovir itself, suggesting they could be more potent inhibitors. nih.govijpsr.com Ganciclovir (B1264), a derivative of acyclovir, was identified as having a particularly strong binding affinity in one such study. ijpsr.com These computational predictions provide a strong rationale for prioritizing specific derivatives for further experimental testing. nih.govmdpi.com

Table: Predicted Binding Affinities of Acyclovir and Derivatives against Viral Targets

Compound Viral Target Docking Score (kcal/mol) Computational Tool
Ganciclovir SARS-CoV-2 Mpro (6LU7) -96.21 iGEMDOCK
Acyclovir Derivative SARS-CoV-2 Mpro -96.21 Not Specified
Acyclovir SARS-CoV-2 Mpro (6LU7) -89.64 Not Specified
Acyclovir HSV-1 Capsid Protein -6.5 Not Specified
Hydroxymethyl ganciclovir SARS-CoV-2 Mpro -119.226 iGemdock
Ganciclovir SARS-CoV-2 Mpro -110.605 iGemdock

Note: Direct comparison of scores between different studies and tools should be done with caution due to variations in algorithms and scoring functions.

Modeling of Metabolism and Degradation Pathways

Understanding the metabolic fate and stability of a drug is critical for its development. Computational models can be used to predict how a compound like iso-acyclovir (B1145715) might be metabolized by the body and how it degrades under various conditions.

The primary metabolic pathway of acyclovir involves phosphorylation by viral thymidine kinase to acyclovir monophosphate, which is then further converted to the active acyclovir triphosphate. researchgate.netnih.gov This active form inhibits viral DNA polymerase. researchgate.net The persistence of acyclovir triphosphate within infected cells is a key factor in its antiviral efficacy. nih.gov

Computational studies can complement experimental work on metabolism and degradation. For instance, physiologically based mathematical models can simulate the dermal and systemic pharmacokinetics of topically applied acyclovir, helping to optimize formulation design. simulations-plus.com Experimental studies have investigated the degradation of acyclovir under stress conditions like changes in pH and exposure to oxidative agents, identifying degradation products. researchgate.netnih.govresearchgate.net For example, valacyclovir, a prodrug of acyclovir, degrades to acyclovir and subsequently to guanine (B1146940) under certain hydrolytic conditions. researchgate.net Similarly, studies on tricyclic derivatives of acyclovir have assessed their enzymatic stability, identifying metabolites and confirming that the core antiviral structure remains intact. nih.gov These experimental degradation profiles can be used to build and validate computational models that predict the degradation pathways of new analogs, saving significant time and resources in preclinical development.

Virtual Screening and De Novo Design of Novel Analogs

Virtual screening and de novo design represent advanced computational strategies for discovering new drug candidates. These methods leverage knowledge of a drug's structure and its target to identify or create novel, more effective molecules.

Virtual Screening: This technique involves computationally screening large databases of chemical compounds to identify those that are likely to bind to a specific biological target. nih.govnih.gov In the context of acyclovir research, virtual screening has been used to identify novel acyclic nucleoside analogues with potential activity against viruses like HIV. nih.govnih.gov In one such study, a virtual screening was performed using HIV-1 reverse transcriptase, adenylate/guanylate kinase, and human DNA polymerase γ as targets. nih.govnih.gov This led to the selection of several compounds, including ganciclovir and penciclovir (B1679225), for further synthesis and biological evaluation as ProTide prodrugs. nih.gov

De Novo Design: De novo design involves the computational creation of novel molecular structures that are tailored to fit the binding site of a target protein. nih.gov This approach, along with the modification of existing structures, has been used to design new derivatives of acyclovir. nih.govresearchgate.net By modeling various derivatives—such as those with modifications to the purine (B94841) ring or the side chain—researchers can predict which changes are likely to enhance antiviral activity or improve pharmacokinetic properties. researchgate.netresearchgate.net For example, dozens of acyclovir derivatives have been computationally modeled and evaluated for their drug-like properties based on criteria such as Lipinski's Rule of Five, leading to the identification of novel compounds with potentially improved enzyme inhibition scores. researchgate.net These computationally designed molecules then become targets for chemical synthesis and subsequent in vitro and in vivo testing. nih.govresearchgate.net

Future Perspectives in Acyclic Nucleoside Analog Antiviral Research

Development of Broad-Spectrum Antiviral Agents

The development of broad-spectrum antiviral agents is a paramount goal in modern virology, offering a proactive approach to managing emerging viral diseases. The chemical structure of acyclic nucleoside analogs like iso-acyclovir (B1145715) provides a versatile scaffold for designing such drugs. The core strategy involves targeting conserved enzymes across different viral families, thereby inhibiting the replication of a wide range of viruses.

While acyclovir's activity is primarily confined to the Herpesviridae family, structural modifications to create isomers like this compound could expand this activity. The key lies in altering the acyclic side chain or the purine (B94841) base to enhance recognition by the viral nucleoside kinases of various viruses. For instance, modifications to this compound could potentially enable its phosphorylation by viral kinases from cytomegalovirus, varicella-zoster virus, and even extend to other viral families. The ultimate objective is to create a molecule that, once triphosphorylated to its active form, can effectively inhibit viral DNA synthesis across multiple pathogens.

Research in this domain involves the synthesis and screening of extensive libraries of this compound derivatives. These libraries feature variations in the length, branching, and stereochemistry of the side chain. Subsequent high-throughput screening against a diverse panel of viruses helps identify lead compounds with the desired broad-spectrum activity. Such agents could serve as a critical first-line defense against future viral outbreaks.

Addressing Resistance Mechanisms with Novel Isomers and Analogs

A significant hurdle in antiviral therapy is the development of drug resistance. For acyclovir (B1169), resistance typically arises from mutations in the viral thymidine (B127349) kinase (TK), the enzyme responsible for its initial activation through phosphorylation. These mutations can diminish the enzyme's affinity for acyclovir, rendering the drug ineffective.

Novel isomers such as this compound offer a promising avenue to overcome these resistance mechanisms. The unique spatial arrangement of the hydroxyl group in this compound may allow it to bind to and be phosphorylated by certain acyclovir-resistant TK mutants. The principle is that a mutation that sterically or electronically hinders the binding of acyclovir may not have the same effect on its isomer.

Current research focuses on designing this compound analogs with an even higher affinity for these mutated enzymes. This "resistance-by-design" approach leverages detailed structural information of both wild-type and mutant viral enzymes, often obtained through X-ray crystallography and molecular modeling. By creating analogs that fit precisely into the altered active site of the resistant enzyme, it is possible to restore or even enhance antiviral activity, thus providing a crucial tool against drug-resistant viral strains.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental methods has become indispensable in modern drug discovery. For a molecule like this compound, these integrated approaches accelerate the development pipeline from initial design to preclinical testing.

Computational Methodologies:

MethodologyApplication in this compound Research
Molecular Docking Predicts the binding affinity and orientation of this compound analogs to viral target enzymes, aiding in the prioritization of synthetic candidates.
Molecular Dynamics (MD) Simulations Provides insights into the dynamic interactions between the drug and its target, helping to understand the mechanism of action and the impact of resistance mutations.
Quantitative Structure-Activity Relationship (QSAR) Establishes mathematical models that correlate the chemical structure of this compound derivatives with their antiviral activity, enabling the prediction of potency for novel compounds.

Experimental Methodologies:

MethodologyApplication in this compound Research
High-Throughput Screening (HTS) Enables the rapid screening of large libraries of this compound analogs against various viral targets to identify promising lead compounds. acs.org
X-ray Crystallography and Cryo-EM Determine the high-resolution 3D structures of viral enzymes complexed with this compound, providing critical information for structure-based drug design.
Enzymatic Assays Measure the efficiency of phosphorylation of this compound analogs by viral kinases and their ability to inhibit viral polymerases, confirming their mechanism of action.

This iterative cycle of computational prediction, chemical synthesis, and experimental validation is a powerful strategy for optimizing the antiviral properties of this compound and its derivatives.

Emerging Technologies in Antiviral Drug Discovery

The landscape of antiviral research is being transformed by several emerging technologies that hold significant promise for the development of acyclic nucleoside analogs like this compound.

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML are being employed to analyze vast datasets from genomic sequencing of resistant viruses, HTS campaigns, and computational simulations. These technologies can identify subtle structure-activity relationships and predict the antiviral potential of novel this compound analogs with greater accuracy.

Prodrug Strategies: The "ProTide" technology is a prodrug approach designed to deliver the monophosphate form of nucleoside analogs into cells, bypassing the often-inefficient initial phosphorylation step. tandfonline.com This can significantly enhance the potency of compounds like this compound.

Advanced Cellular Models: Organ-on-a-chip and 3D cell culture systems provide more physiologically relevant environments for testing the efficacy and safety of new antiviral candidates compared to traditional 2D cell cultures.

CRISPR-Based Technologies: The gene-editing tool CRISPR can be used to rapidly generate specific drug-resistant viral strains in the laboratory. These strains are invaluable for assessing the activity of new this compound analogs against known resistance mutations.

Novel Drug Delivery Systems: Advanced delivery platforms, such as lipid nanoparticles or antibody-drug conjugates, are being explored to target this compound more effectively to infected cells. This could improve the therapeutic window by increasing the drug's concentration at the site of infection while minimizing systemic side effects.

The integration of these cutting-edge technologies is set to accelerate the discovery and development of the next generation of antiviral agents based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying Iso-acyclovir purity in synthetic batches, and how can researchers optimize these protocols?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used for purity analysis. To optimize, employ a factorial design to test variables like mobile phase composition (e.g., acetonitrile:buffer ratios), column temperature, and flow rate. Include internal standards (e.g., acyclovir) to validate retention times and spike recovery tests to assess accuracy . Calibration curves should cover expected concentration ranges (e.g., 0.1–100 µg/mL), with triplicate measurements to ensure reproducibility. Report limits of detection (LOD) and quantification (LOQ) using ICH guidelines .

Q. How can researchers design in vitro experiments to assess this compound’s antiviral activity against herpesviruses?

  • Methodological Answer : Use plaque reduction assays in Vero or HeLa cells infected with HSV-1/2. Establish a dose-response curve (e.g., 0.1–50 µM this compound) with acyclovir as a positive control. Include cytotoxicity controls (e.g., MTT assays) to differentiate antiviral activity from cell death. Replicate experiments across multiple viral strains to account for genetic variability. Normalize data to vehicle-treated infected cells and report EC₅₀ values with 95% confidence intervals .

Q. What criteria should guide the selection of animal models for this compound pharmacokinetic studies?

  • Methodological Answer : Prioritize species with metabolic pathways resembling humans (e.g., rodents for preliminary studies, non-human primates for advanced trials). Use crossover designs to minimize inter-individual variability. Measure plasma concentrations via LC-MS/MS at critical timepoints (e.g., Tₘₐₓ, half-life) and compare bioavailability between oral and intravenous administration. Include tissue distribution analyses (e.g., liver, kidneys) to assess off-target accumulation .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy in immunocompromised models be systematically addressed?

  • Methodological Answer : Conduct a meta-analysis of existing studies, stratifying results by variables like host immune status (e.g., CD4+ counts in HIV models), viral load, and dosage regimens. Use multivariate regression to identify confounding factors. Validate hypotheses in controlled in vivo experiments with standardized immunosuppression protocols (e.g., cyclophosphamide treatment in mice) and blinded outcome assessments .

Q. What experimental strategies can elucidate this compound’s resistance mechanisms in herpesvirus mutants?

  • Methodological Answer : Serial passage of HSV-1 in subtherapeutic this compound concentrations to select resistant strains. Perform whole-genome sequencing to identify mutations in viral thymidine kinase (TK) or DNA polymerase. Use enzymatic assays to compare drug phosphorylation efficiency in wild-type vs. mutant TK. Confirm resistance phenotypes via cross-resistance studies with other antivirals (e.g., ganciclovir) .

Q. How should researchers design factorial experiments to evaluate this compound’s synergistic interactions with other antivirals?

  • Methodological Answer : Apply a 2×2 factorial design to test this compound combined with drugs like valacyclovir or foscarnet. Use Chou-Talalay synergy analysis to calculate combination indices (CI) across multiple effect levels (e.g., EC₅₀, EC₉₀). Include mechanistic studies (e.g., qPCR for viral load reduction, Western blotting for protein expression) to differentiate additive vs. synergistic effects. Replicate in both cell-based and ex vivo models (e.g., human corneal explants) .

Q. What statistical approaches are optimal for resolving discrepancies in this compound’s clinical trial data?

  • Methodological Answer : Employ Bayesian hierarchical models to account for heterogeneity across trial populations (e.g., age, comorbidities). Perform sensitivity analyses to assess the impact of outliers or missing data. Use Kaplan-Meier survival curves for time-to-event outcomes (e.g., lesion resolution) with Cox proportional hazards regression. Pre-register analysis plans to reduce bias .

Data and Methodology Guidelines

Q. How to ensure reproducibility in this compound synthesis and characterization?

  • Methodological Answer : Publish detailed synthetic protocols in SI (Supporting Information), including reaction stoichiometry, catalyst concentrations, and purification steps (e.g., column chromatography gradients). Characterize intermediates and final products via NMR (¹H/¹³C), HRMS, and X-ray crystallography. Adhere to FAIR data principles by depositing spectral data in public repositories (e.g., ChemSpider) .

Q. What frameworks (e.g., PICOT) are suitable for structuring research questions on this compound’s long-term safety?

  • Methodological Answer : Apply the PICOT framework:

  • P opulation: HIV-positive patients with recurrent HSV.
  • I ntervention: Daily 800 mg this compound.
  • C omparison: Standard acyclovir regimen.
  • O utcome: Incidence of nephrotoxicity over 12 months.
  • T ime: 2-year follow-up.
    This structure ensures clarity and aligns with grant proposal requirements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.